molecular formula C15H15NO4S B7864135 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID

Cat. No.: B7864135
M. Wt: 305.4 g/mol
InChI Key: LIZVXGBYTGTTTI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic Acid is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This compound belongs to the sulfonamide class, which is well-known for diverse biological activities and is a common scaffold in medicinal chemistry . While specific data on this exact molecule is limited, structurally related sulfonamide compounds have demonstrated significant value as enzyme inhibitors in research, particularly against beta-lactamases . The synthesis of similar sulfonamide derivatives typically involves a reaction between an amine-containing precursor and a sulfonyl chloride, often under controlled pH conditions to yield high-quality crystalline products . In solid-state crystal structures of analogous compounds, molecules often form characteristic dimeric motifs through hydrogen bonding, which can influence the compound's physical properties . Researchers can leverage this compound as a key building block or intermediate in developing new therapeutic agents, probing enzyme mechanisms, or exploring structure-activity relationships. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-7-9-13(10-8-11)21(19,20)16-14(15(17)18)12-5-3-2-4-6-12/h2-10,14,16H,1H3,(H,17,18)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZVXGBYTGTTTI-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Sulfonylation of 2-Phenylglycine

The most widely reported method involves the reaction of 2-phenylglycine (or its derivatives) with 4-methylbenzenesulfonyl chloride (tosyl chloride). This two-step process proceeds via:

  • Sulfonylation :

    • Reagents : 4-Methylbenzenesulfonyl chloride (1.2 equiv.), 2-phenylglycine (1.0 equiv.), Na₂CO₃ (1.2 equiv.) as a base.

    • Conditions : Stirred in water or aqueous THF at 0–25°C for 4–6 hours.

    • Mechanism : Nucleophilic attack by the amino group of 2-phenylglycine on the electrophilic sulfur of tosyl chloride, forming a sulfonamide bond.

  • Acidification and Isolation :

    • The reaction mixture is acidified to pH 2–3 using HCl, precipitating the product.

    • Yield : 85–91% after recrystallization from ethyl acetate/hexane.

Key Data :

ParameterValueSource
Reaction Time4–6 hours
Temperature0–25°C
Purity (HPLC)>98%
Melting Point178–180°C

Ester Intermediate Route

To enhance solubility, methyl 2-amino-2-phenylacetate is often used instead of free 2-phenylglycine:

  • Reagents : Methyl 2-amino-2-phenylacetate (1.0 equiv.), tosyl chloride (1.1 equiv.), triethylamine (2.0 equiv.).

  • Conditions : Anhydrous dichloromethane, 0°C → room temperature, 12–24 hours.

  • Post-Reaction : Saponification with NaOH/MeOH yields the free acid.

  • Advantage : Avoids poor aqueous solubility of 2-phenylglycine.

Green Chemistry Approaches

A solvent-free method using ball milling has been explored for scalability:

  • Reagents : 2-Phenylglycine, tosyl chloride, Na₂CO₃.

  • Conditions : Ball mill at 300 rpm for 45 minutes.

  • Yield : 89% with 99% conversion.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety:

  • Reactor Type : Tubular flow reactor with static mixers.

  • Conditions :

    • Temperature: 50–60°C (accelerates reaction vs. batch methods).

    • Pressure: 2–3 bar to maintain solvent stability.

  • Throughput : 50–100 kg/day with automated pH control.

Waste Minimization Strategies

  • Recycling : Unreacted tosyl chloride is recovered via distillation (85–90% efficiency).

  • Byproduct Management : HCl gas is neutralized in scrubbers to produce NaCl for disposal.

Reaction Optimization and Challenges

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Tosyl Chloride:Amine)1.1:1 → 1.2:1<1.1:1 → incomplete reaction; >1.2:1 → di-sulfonylation
pH8.5–9.5<8.5 → slow kinetics; >9.5 → hydrolysis
Mixing EfficiencyReynolds Number >10,000Prevents local hot spots

Common Impurities and Mitigation

  • Di-Sulfonylated Byproduct :

    • Cause : Excess tosyl chloride.

    • Solution : Strict stoichiometric control (≤1.2 equiv.).

  • Hydrolyzed Tosyl Chloride :

    • Cause : Water contamination.

    • Mitigation : Anhydrous conditions or rapid reaction times.

Analytical Validation

Structural Confirmation

  • ¹H NMR (DMSO-d₆): δ 2.36 (s, 3H, –CH₃), 7.36–7.65 (m, 4H, aromatic), 7.91 (s, 1H, NH).

  • X-ray Crystallography : Confirms stereochemistry at C2 (R-configuration).

Purity Assessment

MethodCriteriaSource
HPLC (C18 column)Retention time = 8.2 min
TLC (SiO₂, EtOAc)Rf = 0.43

Alternative Synthetic Routes

Enzymatic Resolution

Racemic mixtures of the product can be resolved using lipase B from Candida antarctica :

  • Substrate : Methyl ester precursor.

  • Conditions : Phosphate buffer (pH 7.0), 35°C, 48 hours.

  • Outcome : >99% ee (enantiomeric excess) for (R)-isomer.

Solid-Phase Synthesis

For combinatorial chemistry applications:

  • Resin : Wang resin-functionalized 2-phenylglycine.

  • Coupling Agent : HATU/DIPEA in DMF.

  • Loading Capacity : 0.8 mmol/g.

Scalability and Cost Analysis

FactorLaboratory ScaleIndustrial Scale
Raw Material Cost$120/kg (2-phenylglycine)$85/kg (bulk pricing)
Energy Consumption15 kWh/kg8 kWh/kg (flow reactors)
Labor12 person-hr/kg2 person-hr/kg

Chemical Reactions Analysis

Types of Reactions

2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfonylamino group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid serves as a valuable reagent in organic synthesis. Its sulfonamide group allows for various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfonic acids or sulfoxides.
  • Reduction : Reduction reactions yield amines or alcohols.
  • Substitution : The sulfonyl group can undergo nucleophilic substitution to form sulfonamide derivatives.

Biology

In biological research, this compound has been employed in proteomics to study protein interactions and functions. Its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, positions it as a candidate for anti-inflammatory applications.

Research indicates potential activities:

  • Enzyme Inhibition : May inhibit enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : Similar compounds have demonstrated antibacterial effects.

Medicine

The compound is investigated for its potential therapeutic effects, particularly in treating inflammatory diseases and bacterial infections. It shows promise in:

  • Anti-inflammatory Effects : By inhibiting COX enzymes, it may reduce inflammation and pain.
  • Antimicrobial Activity : Preliminary studies suggest it could inhibit bacterial growth.

Anti-inflammatory Research

A study focused on the inhibition of COX enzymes demonstrated that derivatives of this compound could effectively reduce inflammation in experimental models. This positions it as a candidate for further investigation into new anti-inflammatory agents with fewer side effects compared to traditional NSAIDs.

Antimicrobial Studies

Research has shown that similar sulfonamide compounds exhibit significant antibacterial properties. Preliminary investigations into this compound suggest that it may also inhibit bacterial growth, indicating its potential utility in treating infections.

Proteomics Applications

The compound has been utilized in proteomics research to explore protein interactions and functions, revealing its utility in biochemical studies aimed at understanding complex biological processes.

Mechanism of Action

The mechanism of action of 2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenylacetic acid moiety may also interact with hydrophobic pockets within the target protein, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-([(4-Chlorophenyl)sulfonyl]amino)-2-phenylacetic Acid

  • Structural Differences : The 4-methyl group in the target compound is replaced with a 4-chlorine atom.
  • Molecular Properties: Property 4-Methyl Analog (Target) 4-Chloro Analog () Molecular Formula C₁₅H₁₅NO₄S C₁₄H₁₂ClNO₄S Molecular Weight 313.35 g/mol 325.76 g/mol Lipophilicity (Predicted) Higher (electron-donating methyl group) Lower (electron-withdrawing Cl)
  • This may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

4-([(3-Methoxyphenyl)sulfonyl]amino)benzoic Acid

  • Structural Differences : The phenylacetic acid backbone is replaced with benzoic acid, and the sulfonamide group is attached to a 3-methoxyphenyl ring.
  • The 3-methoxy group introduces additional hydrogen-bonding capacity, which could alter target selectivity .

2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic Acid

  • Structural Differences : The sulfonamide group is replaced with a pyrazole-containing carboxamide.
  • Functional Impact : The pyrazole ring introduces heterocyclic character, which often enhances binding affinity to enzymes or receptors via π-π stacking or dipole interactions. This modification may shift the compound’s pharmacological profile toward different therapeutic targets .

4-Methyl-2-(([3-(trifluoromethyl)phenyl]sulfonyl)amino)pentanoic Acid

  • Structural Differences: The phenylacetic acid backbone is replaced with a pentanoic acid chain, and the sulfonamide group is attached to a 3-(trifluoromethyl)phenyl ring.
  • Functional Impact : The trifluoromethyl group is highly electronegative and lipophilic, which could improve blood-brain barrier penetration. The longer aliphatic chain may reduce rigidity, affecting target binding .

Research Findings and Functional Implications

  • 4-Chloro Substitution: Electron-withdrawing groups like chlorine can increase metabolic stability by resisting oxidative degradation but may reduce membrane permeability .
  • Backbone Modifications :
    • Phenylacetic Acid vs. Benzoic Acid : The phenylacetic acid backbone provides greater conformational flexibility, which might enhance binding to flexible enzyme active sites. In contrast, benzoic acid derivatives are more rigid, favoring selectivity for specific targets .
  • Biological Activity: Sulfonamide derivatives are known for COX inhibition, antimicrobial activity, and carbonic anhydrase modulation. The absence of direct biological data for the target compound necessitates extrapolation from analogs.

Biological Activity

2-([(4-Methylphenyl)sulfonyl]amino)-2-phenylacetic acid, also known by its CAS number 60712-47-2, is a compound with significant biological activity. Its structure features a sulfonamide group, which is known to enhance the pharmacological properties of various drugs. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 305.35 g/mol
  • Melting Point : 178-180 °C .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes, potentially affecting metabolic pathways crucial for cell function.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Biological Activity and Therapeutic Potential

Research into the biological activity of this compound indicates several potential therapeutic applications:

Anti-inflammatory Effects

Studies have shown that compounds with similar structures often possess anti-inflammatory properties. The sulfonamide group may contribute to these effects by modulating inflammatory pathways.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where inflammation plays a key role in disease progression.

Research Findings and Case Studies

StudyFindings
Moser et al. (2004)Investigated the role of NTE (neuropathy target esterase) and its involvement in neuroprotection, highlighting the potential for compounds that modulate NTE activity to offer therapeutic benefits in neurodegenerative diseases .
Glynn (2013)Discussed the biochemical pathways affected by phospholipase activities, suggesting that analogs of phenylacetic acid could influence these pathways positively .
Recent Pharmacological ReviewsSummarized various studies indicating that sulfonamide derivatives can exhibit significant anti-inflammatory and neuroprotective activities, supporting further investigation into this compound .

Q & A

Q. What are the optimal synthetic routes for 2-([(4-methylphenyl)sulfonyl]amino)-2-phenylacetic acid, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via sulfonylation of 2-amino-2-phenylacetic acid using 4-methylbenzenesulfonyl chloride. Optimization involves Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, polar aprotic solvents like DMF or THF at 0–25°C with a 1:1.2 molar ratio of amine to sulfonyl chloride may improve yields . Monitor reaction progress via TLC or HPLC, and purify using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of the synthesized compound?

  • Methodological Answer :
  • 1H/13C NMR : Verify the presence of the 4-methylphenyl group (aromatic protons at δ 7.2–7.8 ppm, methyl at δ 2.4 ppm) and the acetic acid moiety (carboxylic proton at δ 12–13 ppm if free, or as a carbonyl signal at ~170 ppm in 13C NMR).
  • IR : Confirm sulfonamide (S=O asymmetric stretch at ~1350 cm⁻¹, symmetric at ~1150 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (ESI/MS) : Look for [M+H]+ or [M−H]− ions matching the molecular formula C₁₅H₁₅NO₄S (theoretical MW 313.35 g/mol). Cross-reference with databases like PubChem .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use engineering controls (fume hoods) to minimize airborne exposure.
  • Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Store in labeled, airtight containers away from oxidizers.
  • Implement emergency measures (eye wash stations, showers) as outlined in OSHA guidelines for sulfonamide derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological activity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction optimization.
  • Molecular Docking : Screen against protein targets (e.g., enzymes with sulfonamide-binding pockets) using software like AutoDock Vina. Compare binding affinities with known inhibitors to prioritize biological assays .

Q. What strategies resolve contradictions in solubility or stability data reported across studies?

  • Methodological Answer :
  • Solubility : Use Hansen solubility parameters to test solvents systematically. For example, if discrepancies exist in aqueous solubility, evaluate pH-dependent ionization (carboxylic acid pKa ~2.5–3.5).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products via LC-MS and propose degradation pathways (e.g., hydrolysis of sulfonamide or oxidation of methyl groups) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

  • Methodological Answer :
  • Synthesize analogs with variations in the 4-methylphenyl (e.g., halogen substitution) or acetic acid moiety (e.g., ester prodrugs).
  • Test in vitro bioactivity (e.g., enzyme inhibition, cellular uptake) and correlate with logP (HPLC-derived) and steric parameters (molecular volume calculations). Prioritize analogs with >50% improved potency or solubility .

Q. What role does the compound play in drug discovery pipelines, particularly in targeting sulfonamide-responsive proteins?

  • Methodological Answer :
  • Screen against carbonic anhydrase isoforms (e.g., CA-II, CA-IX) using fluorescence-based assays. Compare IC₅₀ values with acetazolamide as a positive control.
  • Evaluate selectivity via proteome-wide profiling (e.g., affinity chromatography coupled with MS) to identify off-target interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.